5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)-
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Overview
Description
2-benzyl-4-methyloxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with a suitable α-haloketone under basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-4-methyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-methyloxazol-5(4H)-one: Similar structure but with a phenyl group instead of a benzyl group.
2-benzyl-4-ethyloxazol-5(4H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-benzyl-4-methyloxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.
Properties
CAS No. |
58482-85-2 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-benzyl-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-11(13)14-10(12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
MPRJDQMHTHKAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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